Methyl 4-(2-methoxyphenyl)-4-oxobutanoate
Description
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Properties
IUPAC Name |
methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-4-3-5-9(11)10(13)7-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUAOXHPCJIDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378000 | |
| Record name | methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99046-13-6 | |
| Record name | methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Organic and Medicinal Chemistry
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate belongs to the class of aromatic keto-esters. Its structure is characterized by a methyl ester group, a ketone, and a methoxy-substituted benzene (B151609) ring at the ortho position. This unique arrangement of functional groups makes it a molecule of interest for several reasons. In organic synthesis, the ketone and ester functionalities serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The synthesis of related compounds, such as 4-(4-methoxyphenyl)-4-oxobutanoic acid, is often achieved through a Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640). ias.ac.in In this classic electrophilic aromatic substitution reaction, the acyl group from succinic anhydride attaches to the anisole ring. However, the directing effects of the methoxy (B1213986) group on anisole predominantly favor the formation of the para-substituted product. ias.ac.in The synthesis of the ortho-isomer, this compound, is therefore more challenging, making it a less commonly reported compound in the chemical literature.
Significance of the 4 Oxobutanoate Scaffold in Advanced Synthesis and Biological Investigations
Established Synthetic Routes for this compound
The primary and most direct method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor.
The synthesis of this compound is commonly achieved through the esterification of 4-(2-methoxyphenyl)-4-oxobutanoic acid. This reaction typically involves the treatment of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The general transformation is a fundamental reaction in organic chemistry where a carboxylic acid and an alcohol are converted into an ester and water.
The reaction can be represented by the following equation:
4-(2-methoxyphenyl)-4-oxobutanoic acid + Methanol ⇌ this compound + Water
The efficiency of the esterification process is highly dependent on the reaction conditions. Key parameters that are often optimized to enhance the yield and purity of this compound include temperature, reaction time, and the molar ratio of reactants.
Key Optimization Parameters:
| Parameter | Effect on Reaction | Typical Conditions |
| Temperature | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. | Reflux temperature of methanol |
| Reaction Time | Sufficient reaction time is crucial for the reaction to reach equilibrium or completion. | Monitored by techniques like TLC or GC until the starting material is consumed. |
| Catalyst Concentration | A higher concentration of the acid catalyst can accelerate the reaction, but may also promote side reactions or complicate the purification process. | Catalytic amounts, typically a small percentage of the limiting reactant. |
| Removal of Water | As esterification is a reversible reaction, removing the water byproduct can shift the equilibrium towards the product side, thereby increasing the yield. | Use of a Dean-Stark apparatus or a drying agent. |
By carefully controlling these parameters, the synthesis can be optimized to produce this compound in high yield and purity.
Advanced Synthetic Strategies for Analogous Methyl 4-Oxobutanoate Derivatives
The development of synthetic methodologies extends beyond simple esterification to include advanced strategies that allow for the creation of a diverse range of methyl 4-oxobutanoate derivatives with specific stereochemistry and functionalities.
Asymmetric synthesis is crucial for producing chiral molecules with a specific three-dimensional arrangement, which is often a requirement for biologically active compounds. For methyl 4-oxobutanoate derivatives, several asymmetric strategies have been developed.
One notable example is the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids, such as (+)-isoretronecanol and (-)-isoretronecanol, which utilizes methyl 4-oxobutanoate as a starting material. chemicalbook.com This is achieved through a stereodivergent strategy involving a self-Mannich reaction catalyzed by a chiral secondary amine. chemicalbook.com Furthermore, a syn-selective self-Mannich reaction catalyzed by proline can lead to the asymmetric synthesis of the diastereomer, (+)-laburnine, and its enantiomer, (-)-trachelanthamidine. chemicalbook.com
Another approach involves the conjugate addition of homochiral lithium amides to α,β-unsaturated esters. For instance, the conjugate addition of lithium (R)-N-benzyl-N-α-methyl-4-methoxybenzylamide to tert-butyl 3-(pyridyl)prop-2-enoates has been shown to proceed with high diastereoselectivity, leading to the synthesis of β-pyridyl-β-amino acid derivatives. st-andrews.ac.uk
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to desired products. In the context of butanoate synthesis, various catalytic systems have been employed.
A significant example is the Cu(I)-catalyzed enantioselective addition of nitromethane (B149229) to methyl 4-oxobutanoate. chemicalbook.com This reaction produces nitroaldol products in high yields and enantiomeric excesses (ee's). chemicalbook.com Interestingly, the stereochemical outcome can be reversed by switching the catalyst from dimethylzinc (B1204448) to copper(I) acetate. chemicalbook.com The resulting product can then be further transformed, for example, through hydrogenation and spontaneous lactamization to yield (S)-5-hydroxypiperidin-2-one. chemicalbook.com
Catalytic methods are also central to the industrial production of related esters like methyl methacrylate. These processes often involve multi-step sequences that include catalytic carbonylation and condensation reactions. researchgate.net
Examples of Catalytic Approaches:
| Reaction Type | Catalyst | Substrate/Product Example | Reference |
| Enantioselective Addition | Cu(I) acetate | Methyl 4-oxobutanoate to (S)-5-hydroxypiperidin-2-one | chemicalbook.com |
| Self-Mannich Reaction | Chiral secondary amine/Proline | Methyl 4-oxobutanoate to pyrrolizidine (B1209537) alkaloids | chemicalbook.com |
| Carbonylation | Mo(CO)₆ | Ethylene to propionic acid (a precursor for methyl propionate) | researchgate.net |
The synthesis of complex molecules often requires multi-step procedures where a simple starting material is progressively modified through a series of chemical reactions. Methyl 4-oxobutanoate and its derivatives can serve as versatile intermediates in such synthetic sequences.
For example, methyl 4-oxobutanoate is a key starting material in the concise asymmetric synthesis of (-)-deoxoprosophylline, a piperidine (B6355638) alkaloid with therapeutic potential. chemicalbook.comscientificlabs.co.uk
In another illustration of multi-step synthesis and intermediate derivatization, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, an analogue of a methyl 4-oxobutanoate derivative, is synthesized and subsequently transformed. researchgate.net Hydrolysis of this ester followed by cyclization yields a furan-2,3-dione intermediate. researchgate.net This intermediate can then undergo thermal decarbonylation to form a propene-1,3-dione, which can dimerize to a pyranone derivative. researchgate.net Such transformations highlight the utility of butanoate structures as scaffolds for building more complex heterocyclic systems.
| Starting Material | Key Intermediate(s) | Final Product Class |
| Methyl 4-oxobutanoate | Chiral piperidinone derivative | Piperidine alkaloids (e.g., (-)-deoxoprosophylline) |
| 2-Hydroxy-4-oxo-4-(aryl)-but-2-enoic acid methyl ester | Furan-2,3-dione | Pyranones |
An in-depth examination of this compound reveals a compound of significant interest in synthetic organic chemistry. This article explores the various synthetic methodologies and chemical transformation pathways associated with this and related oxobutanoate structures. The focus remains strictly on the chemical principles, reaction mechanisms, and resultant products as outlined.
Mechanistic Investigations of Chemical Reactions
Elucidation of Reaction Mechanisms in Butanoate Synthesis
The synthesis of butanoate esters, such as Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, is commonly achieved through esterification. A prevalent method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. quora.com
In the context of this compound, the synthesis would involve the reaction of 4-(2-methoxyphenyl)-4-oxobutanoic acid with methanol (B129727). The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the now highly electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This creates a good leaving group (water).
Elimination of Water: The lone pair on one of the remaining hydroxyl groups reforms the carbonyl double bond, leading to the elimination of a water molecule. youtube.com
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to regenerate the catalyst and yield the final ester product.
This entire process is a series of equilibrium steps. To drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed.
Mechanistic Studies of Functional Group Transformations
This compound possesses two key functional groups susceptible to transformation: an ester and a ketone. Mechanistic studies focus on how these groups react.
Ester Group Reactions: The ester can undergo hydrolysis, the reverse of esterification, in either acidic or basic conditions to yield the parent carboxylic acid and methanol. quora.com In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. This is a non-reversible process as the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by the alcohol.
Ketone Group Reactions: The ketone's carbonyl group is also a site for nucleophilic addition. chemicalbook.com Reagents like Grignard reagents or organolithium compounds can attack the carbonyl carbon to form a tertiary alcohol after an aqueous workup. Hydride reagents, such as sodium borohydride, can reduce the ketone to a secondary alcohol.
The reactivity of both the ester and ketone can be exploited for further molecular construction. For instance, the compound can serve as a building block in the synthesis of more complex molecules, such as certain alkaloids. chemicalbook.comchemicalbook.com
Catalytic Reaction Mechanism Studies
Catalysts play a crucial role in enhancing reaction rates and selectivity. In reactions involving butanoate derivatives, particularly those with transition metals, understanding the mechanism is key to optimizing the process.
Single Electron Transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron from one species to another. In the context of organometallic catalysis, a metal catalyst can initiate a reaction by transferring an electron to or from the substrate. This creates a radical ion intermediate, which then undergoes further reaction. For example, an SET process can be an alternative to the traditional two-electron polar mechanisms in certain bond-forming reactions. The formation of a radical cation from a neutral molecule through electron transfer is sometimes referred to as "hole transfer". utexas.edu
In redox reactions involving metal complexes, electron transfer can occur via two primary mechanisms: inner-sphere and outer-sphere. york.ac.uk
Outer-Sphere Mechanism: In this pathway, the electron transfer occurs between two complexes that remain separate, with their coordination spheres intact. differencebetween.comvaia.com The electron essentially "jumps" through space, facilitated by the overlap of orbitals of the two complexes. The process does not involve the formation or breaking of covalent bonds between the reactants. davuniversity.org The rate of outer-sphere electron transfer is influenced by the solvent environment and the energy required to reorganize the bond lengths of the complexes before transfer can occur (Franck-Condon principle). davuniversity.org
Inner-Sphere Mechanism: This mechanism involves the formation of a covalent bridge between the two metal centers involved in the electron transfer. york.ac.ukdifferencebetween.com One of the ligands from one complex displaces a ligand on the other, forming a bridged intermediate through which the electron is transferred. vaia.com This pathway requires at least one of the complexes to be substitutionally labile to allow the bridge to form. york.ac.ukdavuniversity.org After the electron transfer is complete, the bridge can be broken. This mechanism is often faster than the outer-sphere route because the bridging ligand provides a direct conduit for the electron.
| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |
|---|---|---|
| Reactant Interaction | A covalent bridge is formed between reactants. differencebetween.com | Reactants remain separate with intact coordination spheres. vaia.com |
| Bond Formation/Breaking | Bonds are formed and broken to create the bridge. york.ac.ukdavuniversity.org | No covalent bonds are formed or broken between reactants. utexas.edu |
| Ligand Requirement | Requires a bridging ligand. differencebetween.com | No bridging ligand is necessary. |
| Complex Lability | At least one complex must be labile. york.ac.uk | Complexes can be inert. |
| Electron Pathway | Through the bridging ligand. vaia.com | Through space/solvent. vaia.com |
The choice of catalyst and its associated ligands is critical for the efficiency and selectivity of a chemical reaction.
Catalysts: Palladium complexes are widely used for carbonylation reactions, such as the synthesis of methyl propanoate from ethene, which shares features with butanoate synthesis. researchgate.net In many catalytic cycles involving Group 4 metals, co-catalysts like methylaluminoxane (B55162) (MAO) are used to activate the pre-catalyst by alkylation and ionization, forming the highly active catalyst ion-pairs. researchgate.net
Ligands: Ligands are not passive spectators; they actively modulate the electronic and steric properties of the metal center. researchgate.net For example, bidentate phosphine (B1218219) ligands are known to significantly influence catalytic activity. researchgate.net In some industrial processes, specific ligands like 1,2-bis((di-tert-butylphosphanyl)methyl)benzene are crucial for achieving high selectivity. researchgate.net Ligands with extensive π-systems can also facilitate electron transfer processes. davuniversity.org
| Component | Role | Example |
|---|---|---|
| Catalyst | Provides an alternative, lower-energy reaction pathway. | Palladium complexes for carbonylation. researchgate.net |
| Co-catalyst | Activates the pre-catalyst to its active form. | Methylaluminoxane (MAO) for Group 4 metal catalysts. researchgate.net |
| Ligand | Modulates the steric and electronic environment of the metal center. | Bidentate phosphine ligands. researchgate.net |
| Bridging Ligand | Facilitates inner-sphere electron transfer. | Halides, hydroxide. differencebetween.com |
Chiral Inversion Mechanisms in Analogous Systems
Chiral inversion is the conversion of one enantiomer into its mirror image. wikipedia.org While this compound itself is not chiral, understanding this mechanism in analogous chiral butanoic acid derivatives is important, particularly in pharmacology.
A well-studied example is the chiral inversion of 2-arylpropionic acids, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. wikipedia.orgnih.gov In many of these cases, the R-enantiomer is inactive but undergoes unidirectional inversion in the body to the active S-enantiomer. nih.gov
Mechanistic studies on compounds structurally related to butanoic acid, such as 4-(4-methylphenyl)-2-methylthiomethyl-4-oxobutanoic acid (KE-748), have shed light on this process. The accepted mechanism for this inversion involves three main steps: wikipedia.orgnih.gov
Stereoselective Activation: The R-enantiomer of the acid is selectively converted into a thioester by reacting with coenzyme A (CoA) in an ATP-dependent process. wikipedia.org The S-enantiomer does not typically form this thioester.
Epimerization: An enzyme, an epimerase, removes the acidic proton at the chiral center of the R-thioester intermediate, forming a planar enolate.
Stereoselective Protonation: The enolate is then re-protonated to form the S-thioester, which is subsequently hydrolyzed to release the active S-enantiomer of the acid.
Studies on the drug candidate KE-748 indicated that its chiral inversion from the R(-) to the S(+) form proceeds via a similar CoA-thioester intermediate, involving the loss of a proton from the chiral center. nih.gov This highlights a common biochemical pathway for the metabolic inversion of chiral carboxylic acids.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to identify the distinct chemical environments of each proton and carbon atom and map their connectivity.
The ¹H NMR spectrum of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate provides detailed information about the number of different kinds of protons and their immediate electronic environment. The spectrum, typically run in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aromatic protons, the methylene (B1212753) protons of the butanoate chain, and the two distinct methyl groups (one from the ester and one from the ether linkage).
The aromatic region is particularly informative due to the ortho-substitution pattern, which results in complex splitting patterns for the four adjacent protons on the phenyl ring. The protons on the butanoate chain exhibit triplet signals resulting from coupling with their methylene neighbors. The methyl ester and methoxy (B1213986) groups each appear as sharp singlets, as they have no adjacent protons with which to couple.
Table 1: ¹H NMR Spectroscopic Data for this compound (Note: The following data is a representative compilation based on known chemical shift principles, as specific published experimental values were not available in the searched literature.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | dd | 1H | Aromatic H (C6') |
| ~7.50 | ddd | 1H | Aromatic H (C4') |
| ~7.00 | ddd | 1H | Aromatic H (C5') |
| ~6.95 | d | 1H | Aromatic H (C3') |
| 3.89 | s | 3H | OCH₃ (methoxy) |
| 3.68 | s | 3H | OCH₃ (ester) |
| 3.25 | t | 2H | -CH₂-C=O |
| 2.75 | t | 2H | -CH₂-COOCH₃ |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets
Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms. The chemical shifts are indicative of the carbon type (aromatic, carbonyl, aliphatic, or methoxy). The two carbonyl carbons (ketone and ester) are the most downfield signals, appearing at the highest chemical shifts due to the strong deshielding effect of the attached oxygen atoms.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: The following data is a representative compilation based on known chemical shift principles, as specific published experimental values were not available in the searched literature.)
| Chemical Shift (δ, ppm) | Assignment |
| ~199.0 | C=O (ketone) |
| ~173.0 | C=O (ester) |
| ~158.0 | C-O (aromatic, C2') |
| ~134.0 | C-H (aromatic, C4') |
| ~130.5 | C-H (aromatic, C6') |
| ~128.0 | C (aromatic, C1') |
| ~121.0 | C-H (aromatic, C5') |
| ~111.5 | C-H (aromatic, C3') |
| ~55.5 | OCH₃ (methoxy) |
| ~51.8 | OCH₃ (ester) |
| ~33.5 | -CH₂-C=O |
| ~28.0 | -CH₂-COOCH₃ |
While specific 2D NMR studies for this compound are not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental for unambiguous assignment. A COSY spectrum would confirm the coupling between the adjacent methylene groups in the butanoate chain and the connectivity within the aromatic spin system. An HSQC spectrum would directly correlate each proton signal with its attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its two carbonyl groups. The ketone C=O stretch and the ester C=O stretch typically appear as two distinct, intense peaks in the region of 1680-1750 cm⁻¹. Other key vibrations include the C-O stretches from the ether and ester groups and the C-H stretches from the aromatic and aliphatic portions of the molecule.
Table 3: Key IR Absorption Bands for this compound (Note: The following data is a representative compilation based on characteristic group frequencies, as specific published experimental values were not available in the searched literature.)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1685 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Ester & Aryl Ether) |
| ~1100 | Strong | C-O Stretch (Ether) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the unequivocal determination of its molecular formula. For this compound (C₁₂H₁₄O₄), HRMS would verify the elemental composition by matching the experimentally measured mass to the calculated exact mass. This technique is crucial for distinguishing between isomers and confirming the identity of a newly synthesized compound.
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Calculated Exact Mass [M+H]⁺ | 223.0965 |
| Experimental Mass [M+H]⁺ | Not available in searched literature |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermolecular Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the presence of the aromatic ring, the ketone group, and the ester functional group. The chromophores in the molecule, particularly the 2-methoxyphenyl ketone moiety, are expected to exhibit characteristic absorption bands.
The electronic transitions observed in the UV-Vis spectrum are typically of two types: π → π* and n → π* transitions. The intense absorption bands at shorter wavelengths are generally attributed to π → π* transitions associated with the aromatic system. The weaker absorption band at a longer wavelength is characteristic of the n → π* transition of the carbonyl group in the ketone.
The solvent environment can significantly influence the position and intensity of these absorption bands. Polar solvents can interact with the molecule through intermolecular forces such as dipole-dipole interactions and hydrogen bonding, leading to a shift in the absorption maxima (λmax). This phenomenon, known as solvatochromism, can provide valuable insights into the electronic structure of the molecule and its interactions with the surrounding medium. researchgate.netchemicalbook.com
Table 1: Illustrative UV-Vis Absorption Data for a Structurally Related Compound (Ethyl Acetoacetate)
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent |
| π → π | ~245 | High | Ethanol |
| n → π | ~275 | Low | Hexane |
Note: This data is for Ethyl Acetoacetate and serves as an illustrative example. The actual spectral data for this compound may vary. nist.gov
Intermolecular interactions, such as those with solvents or other molecules in a mixture, can be studied by observing changes in the UV-Vis spectrum. researchgate.net For example, the formation of complexes or changes in aggregation state can lead to shifts in λmax or changes in the molar absorptivity.
Chromatographic and Separation Techniques
Chromatographic techniques are indispensable for the purification, purity assessment, and separation of enantiomers of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method would typically be employed for purity assessment. auroraprosci.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, commonly using a UV detector set at a wavelength where the analyte absorbs strongly, such as the λmax determined by UV-Vis spectroscopy.
A challenge in the HPLC analysis of β-keto esters can be the presence of keto-enol tautomerism, which can lead to peak broadening or splitting. chromforum.org Method development may involve adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion, resulting in a sharper, more symmetrical peak. chromforum.org
Table 2: Illustrative HPLC Method Parameters for Analysis of Aromatic Ketones
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |
| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) auroraprosci.com |
| Flow Rate | 1.0 mL/min auroraprosci.com |
| Detection | UV at 254 nm or 360 nm auroraprosci.com |
| Temperature | Ambient or controlled (e.g., 30 °C) auroraprosci.com |
Note: These are general conditions and would require optimization for this compound.
Enantiomeric Separation
Since this compound is a chiral molecule, separating its enantiomers is crucial for stereoselective synthesis and biological studies. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of enantiomers of a broad range of compounds, including ketones. nih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of alkanes and alcohols in normal-phase mode, and the column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.govmdpi.com
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ukessays.com In the synthesis of this compound, for instance, through a Friedel-Crafts acylation or similar reactions, TLC can be used to track the consumption of starting materials and the formation of the product. ipl.orgberkeley.edu
A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), which is chosen to achieve good separation between the spots of the reactants and the product. The positions of the spots are visualized, often under UV light, due to the UV-active nature of the aromatic ring in the compound.
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be qualitatively assessed. A typical TLC analysis for a successful reaction would show the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. rochester.edu
Table 3: Illustrative TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 berkeley.edu |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV lamp (254 nm) |
Note: The mobile phase composition would be optimized to achieve an Rf value of approximately 0.3-0.5 for the product for optimal separation.
Computational and Theoretical Chemistry Investigations
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsemanticscholar.org This method is fundamental in structure-based drug design, helping to understand and predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. semanticscholar.orgnih.gov
For Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, molecular docking simulations could be employed to screen for potential protein targets and to elucidate the specific interactions that govern its binding. The process involves preparing the 3D structure of the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. nih.govnih.gov
Although specific docking studies for this compound against particular targets are not prominent in published literature, studies on similar compounds, such as 2,4-dioxo-4-phenylbutanoic acid analogs, have been used to identify potential inhibitors for enzymes like those in Mycobacterium tuberculosis. researchgate.net Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A hypothetical docking study of this compound against a target like a protein kinase might yield results as shown in the table below.
Table 1: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes and does not represent actual experimental data.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A | -7.8 | Val56, Leu173 | Hydrophobic |
| Protein Kinase A | -7.8 | Lys72 | Hydrogen Bond with Carbonyl Oxygen |
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355 | Hydrogen Bond with Ester Group |
| Cyclooxygenase-2 (COX-2) | -8.2 | Leu352, Phe518 | Hydrophobic |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. dtu.dk DFT is a popular method for calculating molecular properties and is often used in conjunction with experimental techniques like vibrational spectroscopy. researchgate.net
DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Following geometry optimization, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule and can be used to assign the peaks in experimental infrared (IR) and Raman spectra. openaccesspub.org
Studies on related molecules like 2-methoxybenzaldehyde (B41997) have shown excellent agreement between DFT-calculated vibrational spectra and experimental data, supporting the accuracy of the assignments. nih.gov For this compound, key vibrational modes would include the C=O stretching of the ketone and ester groups, C-O-C stretching of the ether and ester, and various aromatic C-H and C-C vibrations.
Table 2: Predicted Geometrical Parameters and Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p)) This table is for illustrative purposes and does not represent actual experimental data.
| Parameter | Calculated Value | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|---|---|
| Bond Length C=O (Ketone) | 1.215 Å | C=O Stretch (Ketone) | 1725 |
| Bond Length C=O (Ester) | 1.210 Å | C=O Stretch (Ester) | 1745 |
| Bond Angle C-O-C (Ether) | 118.5° | Aromatic C-H Stretch | 3050-3100 |
| Dihedral Angle O-C-C-C | -175.2° | CH₂ Scissoring | 1450 |
DFT is also a powerful tool for exploring the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a particular chemical transformation.
For this compound, DFT could be used to study reactions such as its synthesis, hydrolysis of the ester group, or enolate formation at the carbon alpha to the ketone. Such studies would identify the lowest energy pathway for the reaction to proceed, which is crucial for optimizing reaction conditions in synthetic chemistry.
In Silico Prediction of Biological Targets and Pharmacokinetic Descriptors
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netnih.gov These predictions help to identify compounds with poor pharmacokinetic profiles early in the drug discovery process. mdpi.com Various computational models can predict properties like solubility, lipophilicity (logP), blood-brain barrier permeability, and interaction with metabolic enzymes like the Cytochrome P450 family. mdpi.com
For this compound, a standard ADME profile can be generated using online tools and predictive models. These predictions are often based on the structure of the molecule and compared against established rules for drug-likeness, such as Lipinski's Rule of Five. Furthermore, in silico target prediction tools can screen the compound against databases of known protein structures to identify potential biological targets. nih.govnih.gov
Table 3: Predicted Pharmacokinetic Properties for this compound This table is for illustrative purposes and does not represent actual experimental data.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 222.24 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 1.85 | Good balance of solubility and permeability |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (<10) |
| Blood-Brain Barrier (BBB) Permeation | Likely | May have CNS activity |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions |
Molecular Dynamics Simulations and Force Field Applications in Conformational Analysis
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on the conformational flexibility and dynamics of molecules. mdpi.com MD simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system. nih.gov
An MD simulation of this compound in a solvent like water would reveal its stable conformations and the dynamics of its flexible side chain. nih.gov This is important as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. Analysis of the MD trajectory can provide insights into the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, indicating the stability and flexibility of different parts of the molecule. nih.gov
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalency, and delocalization of electron density within a molecule. q-chem.com It provides a chemical picture that is closer to the intuitive Lewis structure representation of bonding. The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). researchgate.netresearchgate.net
For this compound, NBO analysis performed on the DFT-optimized geometry would quantify important electronic effects. For instance, it could reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the methoxy (B1213986), ester, or ketone groups into neighboring antibonding orbitals. The stabilization energy (E2) associated with these interactions provides a measure of their significance. researchgate.net
Table 4: Illustrative NBO Analysis for Key Donor-Acceptor Interactions in this compound This table is for illustrative purposes and does not represent actual experimental data.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(O) on Methoxy | π(C-C) of Aromatic Ring | 25.5 | Resonance delocalization |
| LP(O) on Ketone | σ(C-C) adjacent | 5.2 | Hyperconjugation |
| σ(C-H) on Alkyl Chain | σ*(C-C) adjacent | 2.1 | Hyperconjugation |
Biological Activity and Mechanistic Insights
Biological Significance in Medicinal Chemistry Research
There is no specific information available in the reviewed literature regarding the biological significance or application of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate in medicinal chemistry research. While related methoxy-containing compounds are investigated for various therapeutic properties, studies detailing the specific medicinal chemistry applications of this exact molecule are not present in the search results. nih.gov
Interaction with Biomolecules and Identification of Specific Molecular Targets
No studies were identified that investigated the interaction of This compound with specific biomolecules or identified its molecular targets.
Anti-inflammatory Biological Research
No dedicated anti-inflammatory research has been published specifically for This compound . While structurally related compounds and other methoxy-phenolic molecules have been investigated for anti-inflammatory effects, these findings are not directly applicable. nih.govnih.govmdpi.com
Anticancer Research Applications
Comprehensive searches of scientific literature and research databases were conducted to identify studies related to the anticancer applications of this compound.
Cytotoxicity Studies against Cancer Cell Lines (e.g., Hypopharyngeal Cancer Cells)
There is currently no publicly available scientific literature detailing cytotoxicity studies of this compound against specific cancer cell lines, including hypopharyngeal cancer cells. Research into the cytotoxic potential of this specific compound has not been reported in peer-reviewed journals.
DNA Gyrase Inhibition Studies
An extensive review of existing research reveals no studies investigating the potential of this compound as an inhibitor of DNA gyrase. The activity of this compound against this specific bacterial enzyme target has not been documented.
Antimicrobial and Antifungal Research
Investigations into the potential antimicrobial and antifungal properties of this compound have not been reported in the available scientific literature. There are no data on its efficacy against bacterial or fungal pathogens.
Neuroprotective Research Potential
There are no published research findings on the neuroprotective potential of this compound. Its effects on neuronal cells and its potential role in protecting against neurodegenerative processes have not been explored in scientific studies.
Nematocidal Activity Investigations
A thorough search of agricultural and chemical research databases yielded no information on the nematocidal activity of this compound. Its potential as a control agent for nematodes has not been investigated.
Anticoagulant Activity Studies
There is no scientific data available from studies investigating the anticoagulant properties of this compound. Its influence on blood coagulation pathways has not been documented in the literature.
As of the current date, there is no publicly available scientific literature detailing the analgesic activity and mechanistic insights of the chemical compound This compound .
Extensive searches of chemical and biomedical databases have not yielded any studies specifically investigating the pain-relieving properties of this compound. Research into the analgesic effects of structurally related molecules, such as other butanoate derivatives, has been conducted; however, these findings cannot be directly attributed to this compound.
Consequently, information regarding its biological activity in pain models, including detailed research findings and quantitative data on its efficacy, is not available. Similarly, there is no information on the mechanistic pathways through which this specific compound might exert any analgesic effects.
Therefore, the section on "Analgesic Activity Investigations" cannot be completed at this time due to the absence of primary research on this topic.
Structure Activity Relationship Sar Studies
Systematic Elucidation of Structure-Activity Relationships for Bioactivity
The systematic elucidation of SAR for a compound like Methyl 4-(2-methoxyphenyl)-4-oxobutanoate involves dissecting the molecule into its key structural components and individually modifying them to observe the resulting changes in biological activity. The primary components of this molecule are the methoxy-substituted phenyl ring and the methyl ester-terminated keto-butanoate side chain.
The general approach involves creating a library of analogs where each key position on the molecule is systematically altered. The core structure contains several points for modification:
The Methoxy (B1213986) Group: Its position on the phenyl ring (ortho, in this case) is critical and can be moved to the meta or para positions. It can also be replaced by other alkoxy groups (ethoxy, propoxy) or functional groups like a hydroxyl or a halogen.
The Phenyl Ring: Additional substituents could be added to the ring to explore the effects of steric bulk, and electronic properties (electron-donating or electron-withdrawing groups) on activity.
The Keto Group: The carbonyl in the side chain is a key feature for potential hydrogen bonding and can be reduced or modified.
The Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid or converted to other esters (e.g., ethyl, propyl) or amides to alter solubility, cell permeability, and metabolic stability. medcraveonline.com
The bioactivity of these new analogs would then be assessed through in vitro assays. For instance, frameworks like methyl 4-oxobutanoate (B1241810) have been identified in natural products exhibiting radical scavenging and cholinesterase inhibitory activities. chemicalbook.com An SAR campaign would test analogs for a range of activities, such as antioxidant or anti-inflammatory effects, which are often associated with methoxy-phenyl structures. nih.govchemicalbook.com
Table 1: Conceptual SAR Exploration of this compound This table outlines a hypothetical strategy for systematically modifying the parent compound to explore its SAR.
| Modification Site | Parent Structure Feature | Potential Modifications | Rationale for Modification |
| Phenyl Ring | 2-Methoxy Group | Move to 3- or 4-position; Convert to -OH, -F, -Cl | Evaluate impact of substituent position and electronics on target binding. researchgate.net |
| Phenyl Ring | Positions 3, 4, 5, 6 | Add -CH₃, -Cl, -F, -NO₂ | Probe for additional steric or electronic interactions in the binding pocket. nih.gov |
| Butanoate Chain | C4-Keto Group | Reduce to hydroxyl (-OH) | Assess the importance of the ketone's hydrogen bond accepting capacity. |
| Butanoate Chain | Methyl Ester | Convert to Ethyl/Propyl Ester, Carboxylic Acid, Amide | Modulate solubility, metabolic stability, and cell permeability. medcraveonline.comnih.gov |
Influence of Structural Modifications on Biological Potency and Selectivity
Structural modifications can profoundly impact a compound's potency (the concentration required to produce an effect) and its selectivity (its ability to interact with a specific target over others).
Influence of the Methoxy Group Position: The position of the methoxy group on the aromatic ring is a critical determinant of biological activity. Studies on other classes of molecules have repeatedly shown that isomers can have vastly different pharmacological profiles. researchgate.net For example, in studies of resveratrol (B1683913) derivatives, methylation of the hydroxyl groups to form methoxy derivatives led to varied effects on anti-platelet activity. nih.gov The 4'-methoxy derivative was found to be significantly more potent than other positional isomers, demonstrating that a subtle change in the location of this group can dramatically influence biological potency. nih.gov This is often due to the specific geometry of the target's binding site, where a methoxy group at one position might form a favorable hydrophobic or hydrogen bond interaction that is not possible from another position. researchgate.net
Table 2: Influence of Methoxy Group Position on Anti-Platelet Activity of Resveratrol Derivatives This table, adapted from findings on resveratrol, illustrates how positional changes of a methoxy group can alter biological potency, a principle directly applicable to the SAR of this compound.
| Compound | Modification | Relative Potency (Example) |
| Resveratrol (Parent) | 3,5,4'-trihydroxy | Baseline |
| 3-Methoxyresveratrol | Methoxy group at position 3 | Lower Potency |
| 4'-Methoxyresveratrol | Methoxy group at position 4' | Highest Potency |
| 3,5-Dimethoxyresveratrol | Methoxy groups at positions 3 and 5 | Intermediate Potency |
| Data is illustrative of the principles described in source nih.gov. |
Design Principles for Enhanced Pharmacological Profiles
Building on SAR data, medicinal chemists can apply specific design principles to develop derivatives with improved potency, selectivity, and drug-like properties.
Optimizing Target Binding and Potency: A primary goal is to enhance the interactions between the compound and its biological target. The methoxy and carbonyl groups of this compound are key hydrogen bond acceptors. Design strategies would focus on optimizing the placement of these and other functional groups to maximize binding affinity. For instance, if a nearby pocket in the target protein is identified, the phenyl ring could be substituted with groups that complement it. Computational tools like molecular docking can model these interactions and predict which modifications would lead to more stable ligand-enzyme complexes.
Enhancing Selectivity: Many enzymes or receptors exist as closely related subtypes or isoforms. A lack of selectivity can lead to off-target effects. Design principles for enhancing selectivity involve exploiting subtle differences in the binding sites of these related proteins. nih.gov For example, if a target isoform has a larger binding pocket than another, a bulkier substituent could be added to the phenyl ring to sterically hinder binding to the undesired isoform while maintaining or improving affinity for the intended target. This tailored approach was successfully used in developing selective inhibitors for the MTHFD2 enzyme over the related MTHFD1. nih.gov
Improving Metabolic Stability and Pharmacokinetics: A potent and selective compound is of little therapeutic use if it is metabolized too quickly. The methoxy group, while often beneficial for activity, is a common site of metabolism via O-demethylation by cytochrome P450 enzymes. researchgate.net A key design principle is to improve metabolic stability. This can sometimes be achieved by replacing the methyoxy group with a bioisostere (a group with similar physical or chemical properties) that is less metabolically labile, or by adding blocking groups at adjacent positions to sterically hinder the metabolic enzymes. This creates a balance between maintaining the desired pharmacological activity and ensuring the compound remains in the body long enough to exert its effect.
Advanced Applications in Organic Synthesis and Industrial Chemistry
Role as a Versatile Building Block for Complex Organic Molecules
Organic building blocks are fundamental functionalized molecules essential for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com Methyl 4-(2-methoxyphenyl)-4-oxobutanoate serves as an exemplary building block in organic synthesis due to the presence of multiple reactive sites. smolecule.com The ketone and ester groups can undergo a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions, allowing for the construction of diverse molecular frameworks. smolecule.comchemicalbook.com
The reactivity of this compound is influenced by its distinct structural features:
Ketone Group: Allows for reactions such as Wittig olefination, aldol (B89426) condensations, and the formation of heterocyclic rings.
Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. smolecule.com It can also participate in Claisen condensations.
Aromatic Ring: The methoxy-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, further increasing the molecular complexity.
The combination of these functionalities within a single molecule allows chemists to design and execute multi-step syntheses to create intricate target molecules that would be difficult to access through other means. smolecule.com
Table 1: Key Reactions of Functional Groups in this compound
| Functional Group | Reaction Type | Potential Products |
| Ketone | Reduction | Secondary Alcohol |
| Grignard Reaction | Tertiary Alcohol | |
| Wittig Reaction | Alkene | |
| Ester | Hydrolysis (Acidic/Basic) | Carboxylic Acid and Methanol (B129727) smolecule.com |
| Ammonolysis | Amide | |
| Transesterification | Different Ester | |
| Aromatic Ring | Nitration | Nitro-substituted derivative |
| Halogenation | Halo-substituted derivative |
Intermediate in Pharmaceutical Synthesis and Drug Candidate Derivatization
The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a key intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The structural framework of this compound is found within various biologically active molecules, making it a valuable starting point for the synthesis of potential drug candidates.
Its role as an intermediate is highlighted in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, derivatives of 4-oxobutanoates are used in the asymmetric synthesis of alkaloids like (+)-isoretronecanol and (-)-trachelanthamidine. chemicalbook.com The strategic placement of the ketone and ester allows for cyclization reactions to form five- or six-membered rings, which are prevalent in medicinal chemistry.
Furthermore, the derivatization of drug candidates to improve their pharmacokinetic or pharmacodynamic profiles often involves the use of versatile intermediates like this compound. By modifying the core structure, medicinal chemists can fine-tune properties such as solubility, stability, and biological activity.
Precursor in Drug Development Pathways
As a precursor, this compound provides the essential carbon skeleton for the synthesis of more complex active pharmaceutical ingredients (APIs). A precursor is a compound that participates in a chemical reaction that produces another compound. Its inherent chemical functionalities allow for its incorporation into larger molecules through various coupling and condensation reactions.
Research has shown that related 4-oxobutanoate (B1241810) structures are precursors in the synthesis of piperidine (B6355638) alkaloids, such as (-)-deoxoprosophylline, which exhibit therapeutic potential. chemicalbook.com The keto-ester moiety is crucial for building the piperidine ring system. The synthesis of sitagliptin, a drug used to treat type 2 diabetes, involves a chiral intermediate derived from a similar 4-oxobutanoate structure. chemicalbook.com This underscores the importance of this class of compounds as foundational precursors in the development of new drugs. smolecule.com
Utilization in the Production of Specialty Chemicals and Materials
Beyond pharmaceuticals, this compound and its analogs are valuable in the synthesis of specialty chemicals and materials. smolecule.com The reactivity of the compound allows for its use in creating polymers, dyes, and other high-value chemical products. The aromatic portion of the molecule can contribute to the thermal stability and electronic properties of materials, while the reactive functional groups provide sites for polymerization or cross-linking.
For example, the hydrolysis of the ester to a carboxylic acid, followed by conversion to a di-acid or other bifunctional monomer, can enable its use in the production of polyesters or polyamides with specific properties conferred by the methoxy-phenyl group. The unique combination of functionalities makes it a target for creating novel materials with tailored characteristics for various industrial applications. smolecule.com
Environmental Fate and Degradation Pathways Academic Perspective
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation, occurring without the involvement of living organisms, is a crucial determinant of the persistence of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate in the environment. The primary abiotic pathways are anticipated to be hydrolysis and photodegradation.
The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can be catalyzed by acids or bases. Under typical environmental pH conditions (ranging from acidic to slightly alkaline), both mechanisms can contribute to its degradation.
The hydrolysis of the methyl ester would yield methanol (B129727) and the corresponding carboxylic acid, 4-(2-methoxyphenyl)-4-oxobutanoic acid. This resulting β-keto acid is structurally prone to decarboxylation (the loss of a molecule of carbon dioxide), particularly under elevated temperatures or in the presence of certain catalysts, which would lead to the formation of 1-(2-methoxyphenyl)propan-1-one.
Table 1: Predicted Hydrolysis Products of this compound
| Initial Compound | Predicted Primary Hydrolysis Product | Predicted Decarboxylation Product |
| This compound | 4-(2-methoxyphenyl)-4-oxobutanoic acid and Methanol | 1-(2-methoxyphenyl)propan-1-one and Carbon Dioxide |
This table is based on established chemical principles of ester hydrolysis and decarboxylation of β-keto acids.
The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of dissolved organic matter in the water body. Generally, ester hydrolysis is faster under alkaline conditions.
Photodegradation involves the breakdown of a chemical by light energy, primarily from the sun. This process can occur through two main mechanisms:
Direct Photodegradation: The aromatic ketone structure in this compound can directly absorb ultraviolet (UV) radiation from sunlight. This absorption can excite the molecule to a higher energy state, leading to bond cleavage. Aromatic ketones are known to undergo Norrish-type reactions upon photoexcitation. A Norrish Type I reaction would involve the cleavage of the bond between the carbonyl group and the adjacent carbon atoms, leading to the formation of radical species. A Norrish Type II reaction could occur if there is a suitably located hydrogen atom on the butanoate chain, leading to intramolecular hydrogen abstraction and subsequent cleavage.
Indirect Photodegradation: This process is mediated by other chemical species in the environment that absorb sunlight and become reactive. These "photosensitizers," such as dissolved organic matter (humic and fulvic acids), can transfer energy to the target compound or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can then attack and degrade this compound. The methoxy (B1213986) group on the aromatic ring can be a target for hydroxyl radical attack, potentially leading to demethylation or hydroxylation of the ring.
The specific products of photodegradation are difficult to predict without experimental studies but would likely include a complex mixture of smaller, more oxidized molecules resulting from the cleavage of the parent compound.
Biotic Degradation Processes
Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms and is often the most significant pathway for the removal of xenobiotics from the environment.
The biodegradation of this compound is expected to be initiated by microbial enzymes that target its functional groups. Based on the degradation pathways of similar compounds, the following steps are plausible:
Ester Hydrolysis: As with abiotic hydrolysis, the first step in microbial degradation is likely the enzymatic hydrolysis of the methyl ester bond by microbial esterases to form 4-(2-methoxyphenyl)-4-oxobutanoic acid and methanol. The resulting alcohol and carboxylic acid can then be further metabolized by a wide range of microorganisms.
Demethylation: The methoxy group on the aromatic ring is a common target for microbial enzymes, particularly monooxygenases. This enzymatic cleavage would remove the methyl group, likely forming formaldehyde (B43269) and a hydroxylated aromatic intermediate, such as 4-(2-hydroxyphenyl)-4-oxobutanoic acid. Formaldehyde can be assimilated or detoxified by various microbial pathways.
Aromatic Ring Cleavage: Following initial transformations, the aromatic ring of the resulting intermediates would be cleaved by dioxygenase enzymes. This is a critical step in the complete mineralization of the compound. The cleavage can occur via ortho or meta pathways, leading to the formation of aliphatic dicarboxylic acids that can then enter central metabolic pathways like the Krebs cycle.
Table 2: Predicted Major Microbial Degradation Metabolites
| Parent Compound | Initial Transformation | Potential Intermediate Metabolites |
| This compound | Ester Hydrolysis | 4-(2-methoxyphenyl)-4-oxobutanoic acid, Methanol |
| O-Demethylation | 4-(2-hydroxyphenyl)-4-oxobutanoate, Formaldehyde | |
| Aromatic Ring Cleavage | Aliphatic dicarboxylic acids (e.g., succinic acid, adipic acid) |
This table outlines a hypothetical degradation pathway based on known microbial metabolism of analogous compounds.
Identification and Analysis of Major Environmental Degradation Products
To definitively identify and quantify the degradation products of this compound in environmental samples (e.g., water, soil), advanced analytical techniques are required. The most common and effective methods for this purpose are chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. For non-volatile degradation products, a derivatization step may be necessary to increase their volatility before GC-MS analysis. GC-MS provides excellent separation and allows for the structural elucidation of unknown compounds based on their mass spectra.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, which is often the case for polar degradation products like carboxylic acids. The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting trace levels of contaminants and their metabolites in complex environmental matrices.
These analytical methods, combined with laboratory degradation studies (hydrolysis, photolysis, and biodegradation experiments), would be essential to confirm the predicted degradation pathways and identify the major environmental degradation products of this compound.
Conclusion and Future Research Perspectives
Synthesis of Current Research Findings and Contributions
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is an aromatic keto-ester. Its structure, featuring a methoxy (B1213986) group at the ortho position of the phenyl ring relative to the butyryl chain, presents distinct steric and electronic characteristics compared to its more commonly studied para-isomer.
The primary synthetic route to compounds of this class is the Friedel-Crafts acylation. stackexchange.com For this compound, this would involve the reaction of 2-methoxyanisole (guaiacol) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, followed by esterification of the resulting carboxylic acid. The methoxy group is an activating, ortho-, para- director in electrophilic aromatic substitution. masterorganicchemistry.com However, the steric hindrance from the ortho-methoxy group can influence the regioselectivity of the acylation, potentially leading to a mixture of products and posing purification challenges. libretexts.orgmsu.edu
The reactivity of the compound is dictated by its three main functional groups: the aromatic ring, the ketone, and the methyl ester. The aromatic ring can undergo further electrophilic substitution, with the positions of attack influenced by the existing activating methoxy group and the deactivating keto-ester chain. The ketone and ester moieties are susceptible to a variety of nucleophilic attacks and reductions. Aromatic ketones, in general, are valuable intermediates in organic synthesis. bas.bg
While specific research on the biological activity of this compound is not widely documented, related β-keto esters and aromatic ketones are subjects of interest in medicinal chemistry. For instance, some are investigated for their potential as quorum-sensing inhibitors in bacteria or as intermediates for synthesizing more complex, biologically active molecules. nih.govresearchgate.net
Unresolved Challenges and Gaps in Understanding
Despite the foundational knowledge of its synthesis and likely reactivity, significant gaps remain in the scientific understanding of this compound.
Optimized and Selective Synthesis: A significant challenge lies in developing a highly selective and efficient synthesis. Friedel-Crafts acylations on substituted benzenes can yield isomeric byproducts, and the steric hindrance of the ortho-methoxy group complicates the reaction. organic-chemistry.orgrsc.org Research into advanced catalytic systems, such as those using zeolites or reusable solid acid catalysts, has shown promise for improving selectivity in similar reactions on other methoxy-substituted aromatics, but specific application to this ortho-isomer is not well-documented. scirp.org
Comprehensive Physicochemical and Spectroscopic Characterization: There is a lack of a complete, publicly available dataset of the physicochemical and spectroscopic properties (NMR, IR, Mass Spectrometry) for this compound. While data for the para-isomer (Methyl 4-(4-methoxyphenyl)-4-oxobutanoate) is available, it is not a direct substitute due to the different electronic and steric environment of the ortho-isomer. sigmaaldrich.com
Biological Activity and Potential Applications: The biological profile of this specific compound is largely unexplored. Its structural similarity to molecules with known biological activities suggests it could be a candidate for screening in various assays, but this work has yet to be reported. nih.govnih.gov Without this data, its potential applications in fields like pharmacology or materials science remain purely speculative.
Metabolic Fate: For any potential therapeutic application, understanding the metabolic pathway of the compound is crucial. Studies on structurally related compounds have shown that metabolic processes can be complex, but no such data exists for this compound. nih.gov
Proposed Directions for Future Academic Research
To address the current gaps in knowledge, future research should be directed towards several key areas:
Development of Novel Synthetic Methodologies: Research should focus on developing and optimizing synthetic routes that offer high yield and regioselectivity for the ortho-isomer. This could involve exploring novel catalyst systems that can overcome the steric challenges of ortho-acylation or investigating alternative synthetic strategies that bypass the traditional Friedel-Crafts reaction. organic-chemistry.orgwaseda.jp
Thorough Characterization and Data Dissemination: A fundamental research goal should be the complete synthesis, purification, and comprehensive characterization of this compound. The resulting spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) should be published and made accessible in public chemical databases to facilitate future research.
Exploration of Biological and Pharmacological Potential: Given the interest in related keto-esters, a systematic screening of this compound for various biological activities is warranted. nih.govresearchgate.net Initial studies could focus on its potential as an antimicrobial (e.g., quorum sensing inhibitor), anti-inflammatory, or anticancer agent. Computational docking studies could help to identify potential biological targets. nih.gov
Investigation of Reactivity and Synthetic Utility: Further research could explore the utility of this compound as a building block in organic synthesis. The unique substitution pattern may lead to novel transformations or provide access to complex molecular architectures that are otherwise difficult to obtain. nih.gov This includes studying its use in cross-coupling reactions or in the synthesis of heterocyclic compounds.
Q & A
Q. What are the common synthetic routes for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, and how can reaction conditions be optimized for academic research?
- Methodological Answer: The compound is typically synthesized via esterification of 4-(2-methoxyphenyl)-4-oxobutanoic acid with methanol using acid catalysts (e.g., sulfuric acid) under reflux. Optimization involves adjusting catalyst concentration (0.5–2.0 mol%), solvent selection (anhydrous methanol), and reaction duration (6–12 hours). Monitoring via TLC or HPLC ensures completion. For higher yields, controlled temperature (60–80°C) and inert atmospheres (N₂) mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer:
- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm, multiplet), methoxy group (δ 3.8–3.9 ppm, singlet), and carbonyl protons (δ 2.5–3.2 ppm, triplet).
- IR Spectroscopy: Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
- Mass Spectrometry: Molecular ion peak at m/z 236 (C₁₂H₁₂O₄) with fragmentation patterns confirming ester and aryl groups .
Q. What are the typical chemical reactions that this compound undergoes under standard laboratory conditions?
- Methodological Answer:
- Oxidation: Using KMnO₄/H₂SO₄ yields 4-(2-methoxyphenyl)-4-oxobutanoic acid.
- Reduction: NaBH₄ in MeOH produces 4-(2-methoxyphenyl)-4-hydroxybutanoate.
- Nucleophilic Substitution: Bromine at the aromatic ring (via electrophilic substitution) enables further functionalization. Reaction efficiency depends on solvent polarity and temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using:
- Dose-Response Curves: IC₅₀ values across 3+ independent replicates.
- Positive Controls: Reference inhibitors (e.g., aspirin for cyclooxygenase studies).
- Orthogonal Assays: Validate enzyme inhibition via fluorescence quenching and HPLC metabolite quantification .
Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulates binding affinity to enzymes (e.g., COX-2) using crystal structures (PDB ID: 1CX2).
- QSAR Models: Correlate substituent effects (e.g., methoxy position) with bioactivity using Hammett constants (σ) and regression analysis.
- DFT Calculations: Optimize geometries (B3LYP/6-31G*) to predict electrophilic sites for covalent interactions .
Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining purity and yield?
- Methodological Answer:
- Continuous Flow Reactors: Reduce reaction time (1–2 hours) and improve mixing efficiency.
- Catalyst Immobilization: Use solid acid catalysts (e.g., Amberlyst-15) for easy recovery and reuse.
- In-Line Analytics: Monitor purity via FTIR or Raman spectroscopy during production. Scale-up yields ≥85% are achievable with optimized flow rates (5–10 mL/min) .
Q. How do structural modifications of this compound influence its enzyme inhibition properties, and what analytical techniques validate these effects?
- Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances COX-2 inhibition (ΔIC₅₀ from 50 µM to 12 µM).
- Validation Techniques:
- Enzyme Kinetics: Michaelis-Menten plots to assess competitive/non-competitive inhibition.
- X-ray Crystallography: Resolve binding modes in enzyme-active sites.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
Data Contradictions and Methodological Solutions
- Example Contradiction: Discrepancies in reported IC₅₀ values for kinase inhibition.
- Resolution: Validate using recombinant kinases (vs. cell lysates) and standardized ATP concentrations (1 mM) in kinase-Glo assays .
Key Research Tools
| Application | Techniques | References |
|---|---|---|
| Synthesis Optimization | Continuous flow reactors, TLC/HPLC | |
| Biological Activity Validation | ITC, Enzyme-Glo Luminescent Assays | |
| Structural Analysis | X-ray crystallography, DFT calculations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
